5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound with a unique structure that includes an allyloxy group, a benzoyl group, a hydroxy group, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the allyloxy and benzoyl groups, and the attachment of the morpholinyl group. Common reagents used in these reactions include allyl bromide, benzoyl chloride, and morpholine. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. industrial processes often require optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines
Major Products:
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted allyloxy derivatives
Scientific Research Applications
Chemistry: In chemistry, 5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for the production of a wide range of products .
Mechanism of Action
The mechanism of action of 5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
- 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness: 5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its allyloxy group allows for versatile chemical modifications, while the morpholinyl group enhances its solubility and bioavailability .
Properties
Molecular Formula |
C27H30N2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H30N2O5/c1-2-17-34-22-11-9-20(10-12-22)24-23(25(30)21-7-4-3-5-8-21)26(31)27(32)29(24)14-6-13-28-15-18-33-19-16-28/h2-5,7-12,24,30H,1,6,13-19H2/b25-23+ |
InChI Key |
JLIKMTUVMKOADR-WJTDDFOZSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origin of Product |
United States |
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